molecular formula C25H35N5O4 B2395048 7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 941965-33-9

7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2395048
CAS No.: 941965-33-9
M. Wt: 469.586
InChI Key: LHOVGGBXMMMLHY-UHFFFAOYSA-N
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Description

This compound is a purine-based derivative characterized by a bicyclic purine-2,6-dione core substituted with a 2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl group at position 7, a methyl group at position 3, and a 4-methylpiperidin-1-yl moiety at position 6. The hydroxypropylphenoxy side chain may enhance solubility or target binding, while the 4-methylpiperidinyl group could influence lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name

7-[2-hydroxy-3-(5-methyl-2-propan-2-ylphenoxy)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O4/c1-15(2)19-7-6-17(4)12-20(19)34-14-18(31)13-30-21-22(28(5)25(33)27-23(21)32)26-24(30)29-10-8-16(3)9-11-29/h6-7,12,15-16,18,31H,8-11,13-14H2,1-5H3,(H,27,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOVGGBXMMMLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CC(COC4=C(C=CC(=C4)C)C(C)C)O)C(=O)NC(=O)N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known by its chemical identifier 941873-83-2, is a purine derivative with potential biological significance. Its molecular formula is C24H33N5O4, and it has a molecular weight of approximately 455.56 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound features a purine base with various substituents that may influence its biological activity. The presence of a hydroxyl group and a piperidine moiety suggests potential interactions with biological targets such as enzymes and receptors.

PropertyValue
Molecular FormulaC24H33N5O4
Molecular Weight455.56 g/mol
Purity≥95%

Biological Activity

Research into the biological activity of this compound is still emerging, but several studies have highlighted its potential effects:

1. Enzyme Inhibition
Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes. For instance, derivatives of purine compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission processes. The inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions .

2. Anticancer Activity
There is growing interest in the anticancer properties of purine derivatives. Some studies indicate that structurally similar compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of intrinsic and extrinsic signaling pathways. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation .

3. Neuroprotective Effects
Given its structural similarities to known neuroprotective agents, this compound may also offer protective effects against neurodegenerative diseases. Compounds that modulate cholinergic signaling have been studied for their ability to enhance cognitive function and protect against neuronal damage .

Case Studies

Several case studies highlight the potential applications of purine derivatives in pharmacology:

Case Study 1: Cognitive Enhancement
A study explored the effects of a related purine derivative on cognitive performance in animal models. Results indicated that administration led to significant improvements in memory tasks, attributed to enhanced cholinergic activity .

Case Study 2: Anticancer Efficacy
In vitro studies on structurally similar compounds showed promising results in inhibiting tumor growth in various cancer cell lines, suggesting that modifications to the purine structure can yield compounds with significant anticancer properties .

Research Findings

Recent research findings emphasize the need for further exploration into the pharmacological profiles of this compound:

1. Structure-Activity Relationship (SAR) Studies
Understanding how different substituents affect biological activity is crucial for developing more effective derivatives. SAR studies have shown that modifications at the piperidine and hydroxyl groups can significantly alter enzyme inhibition potency .

2. Pharmacokinetics and Toxicology
Investigations into the pharmacokinetics and potential toxicity profiles are essential for assessing the viability of this compound as a therapeutic agent. Initial assessments suggest favorable absorption characteristics but require comprehensive toxicological evaluations.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrimidine and purine derivatives from the literature, focusing on molecular features, substituent effects, and inferred properties.

Structural Analogues from Pyrimidine Dione Series

Evidence from pyrimidine dione derivatives (e.g., compounds 7 , 10 , and 4 in Molecules 2011) highlights key differences in core structure and substituent chemistry:

Compound Core Structure Key Substituents Molecular Weight Notable Properties
Target Purine Dione Purine-2,6-dione 7: 2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl; 8: 4-methylpiperidin-1-yl Not reported Hypothesized enhanced solubility and binding
7 (Pyrimidine dione) Pyrimidine-2,4-dione 6: (3-hydroxy-2-hydroxymethyl)propyl; 1,3: methoxymethyl 302.3 (M+H: 303) Moderate solubility due to polar hydroxyl groups
10 (Pyrimidine dione) Pyrimidine-2,4-dione 6: Bis(4-methoxytriphenylmethoxy)propyl; 1,3: methoxymethyl 846.9 (M+H: 847) Low solubility due to bulky hydrophobic groups
4 (Pyrimidine dione) Pyrimidine-2,4-dione 6: Bis(benzyloxy)propyl; 1,3: methoxymethyl Not reported Protective benzyl groups for synthetic intermediates

Key Observations :

Substituent Effects: The target compound’s 2-isopropyl-5-methylphenoxy group introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to compound 7’s simpler hydroxypropyl chain . The 4-methylpiperidinyl group at position 8 introduces basicity, contrasting with the methoxymethyl or benzyloxy groups in pyrimidine analogues. This could improve tissue penetration or modulate metabolic stability .

The target compound’s molecular weight is likely intermediate but unconfirmed due to missing data.

Bioactivity Inference
  • Pyrimidine diones like 7 and 10 are primarily synthetic intermediates or prodrug candidates .
  • The 4-methylpiperidinyl group may confer selectivity for central nervous system targets due to its ability to cross the blood-brain barrier, a feature absent in pyrimidine analogues with methoxymethyl groups .

Q & A

Basic: What synthetic routes are recommended for this compound, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis involves multi-step functionalization of the purine-dione core. Key steps include nucleophilic substitution at the 8-position with 4-methylpiperidine and regioselective alkylation at the 7-position with a hydroxy-phenoxypropyl group. To optimize efficiency:

  • Use quantum chemical calculations to predict reaction pathways and transition states, reducing trial-and-error approaches .
  • Apply statistical Design of Experiments (DoE) to screen variables (e.g., solvent polarity, temperature) and identify optimal conditions with minimal experimental runs .
  • Validate intermediates via HPLC-MS and NMR to ensure regiochemical fidelity .

Advanced: How can contradictions between computational predictions and experimental yields be resolved?

Methodological Answer:
Discrepancies often arise from unaccounted solvent effects or kinetic vs. thermodynamic control. Mitigation strategies include:

  • Feedback-loop validation : Recalibrate computational models (e.g., DFT) using experimental yield data to refine activation energy estimates .
  • Microkinetic modeling : Incorporate time-resolved spectroscopic data to map competing pathways .
  • In situ monitoring : Use Raman spectroscopy or mass spectrometry to detect transient intermediates and adjust reaction parameters .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR (¹H/¹³C/DEPT-135) : Assigns proton environments (e.g., methyl groups at 3- and 8-positions) and confirms stereochemistry of the hydroxypropyl chain .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., isotopic pattern matching for Cl or N-rich regions) .
  • FT-IR : Identifies carbonyl stretching frequencies (C=O at 2,6-positions) and hydroxyl groups .

Advanced: What methodologies elucidate structure-activity relationships (SAR) for 7- and 8-position modifications?

Methodological Answer:

  • Free-Wilson analysis : Systematically vary substituents at the 7- and 8-positions (e.g., phenoxy vs. piperidinyl groups) and correlate with bioactivity (e.g., kinase inhibition) .
  • Molecular docking : Map interactions (e.g., hydrogen bonding with the hydroxypropyl chain) using crystallographic data of target proteins .
  • QSAR modeling : Train models on a library of analogs to predict logP, solubility, and binding affinity .

Basic: What in vitro models are appropriate for initial pharmacological screening?

Methodological Answer:

  • Enzyme inhibition assays : Test adenosine receptor antagonism using radioligand binding assays (e.g., A₁/A₂A subtypes) .
  • Cell viability assays : Screen for cytotoxicity in cancer lines (e.g., HepG2, MCF-7) via MTT or resazurin-based protocols .
  • Permeability studies : Use Caco-2 monolayers to estimate oral bioavailability .

Advanced: How can solubility and stability be optimized for in vivo studies?

Methodological Answer:

  • Salt formation : Screen counterions (e.g., HCl, sodium) to enhance aqueous solubility without altering bioactivity .
  • Lyophilization : Stabilize the compound in amorphous solid dispersions using excipients like PVP-VA .
  • Forced degradation studies : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and photolytic conditions to identify degradation hotspots .

Basic: How to ensure synthesis reproducibility across laboratories?

Methodological Answer:

  • Standardized protocols : Document critical parameters (e.g., inert atmosphere for moisture-sensitive steps) .
  • Round-robin testing : Collaborate with multiple labs to validate yields and purity under identical conditions .
  • Quality-by-Design (QbD) : Define a design space for raw material variability (e.g., solvent grade, catalyst lot) .

Advanced: What computational strategies predict metabolic pathways and toxicity?

Methodological Answer:

  • CYP450 docking : Simulate metabolism using liver microsome models (e.g., CYP3A4/2D6) to identify vulnerable sites (e.g., piperidinyl N-demethylation) .
  • Proteomics : Map adduct formation in hepatocytes via LC-MS/MS to assess reactive metabolite risk .
  • ToxCast profiling : Cross-reference with EPA databases to flag potential off-target effects (e.g., hERG inhibition) .

Basic: What handling and storage protocols preserve chemical integrity?

Methodological Answer:

  • Storage : Keep at -20°C under argon in amber vials to prevent hydrolysis and photodegradation .
  • Lyophilization : For long-term stability, convert to a lyophilized powder with cryoprotectants (e.g., trehalose) .
  • Moisture control : Use molecular sieves in storage containers and pre-dry solvents for synthesis .

Advanced: How to integrate high-throughput screening with mechanistic studies?

Methodological Answer:

  • Fragment-based screening : Use SPR or thermal shift assays to identify binding hotspots, followed by X-ray crystallography for structural resolution .
  • CRISPR-Cas9 knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
  • Multi-omics integration : Corlate transcriptomic and metabolomic changes with phenotypic responses .

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